molecular formula C11H16Cl2N2O B030792 Clenproperol CAS No. 38339-11-6

Clenproperol

Cat. No.: B030792
CAS No.: 38339-11-6
M. Wt: 263.16 g/mol
InChI Key: JXUDZCJTCKCTQK-UHFFFAOYSA-N
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Description

Clenproperol is a chemical compound known for its role as a β2-adrenergic agonist. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its ability to stimulate β2-adrenergic receptors, which play a crucial role in the regulation of various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clenproperol involves several steps. One common method includes the interaction of 4-nitro-2’-bromoacetophenone with the corresponding amine, followed by the reduction of the nitro group on the benzene ring . This process typically requires specific reaction conditions, including the use of reducing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Clenproperol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Clenproperol exerts its effects by binding to and activating β2-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in various physiological responses, including bronchodilation, increased heart rate, and enhanced muscle growth . The molecular targets and pathways involved in these processes are critical for understanding the compound’s therapeutic potential .

Comparison with Similar Compounds

Biological Activity

Clenproperol is a β2-adrenergic agonist that shares structural similarities with clenbuterol, making it an important compound in pharmacological research. Its biological activity has been studied across various contexts, including its effects on weight loss, immune modulation, and potential neuroprotective properties. This article synthesizes findings from diverse sources, highlighting the compound's mechanisms of action, effects on different biological systems, and relevant case studies.

This compound primarily exerts its effects through selective activation of β2-adrenergic receptors (β2-ARs). The binding of this compound to these receptors activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade results in various physiological effects:

  • Lipid Metabolism : this compound promotes lipolysis and thermogenesis, contributing to weight loss and fat reduction. It has been noted for its higher potency and longer half-life compared to other β2-AR agonists, making it effective for weight management .
  • Bronchodilation : Similar to other β2-agonists, this compound acts as a bronchodilator, providing relief in respiratory conditions .
  • Immune Modulation : this compound influences immune cell function by enhancing lymphocyte proliferation and modulating cytokine production. Studies indicate that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 .

1. Weight Loss and Metabolism

This compound has gained attention for its role in promoting weight loss. It acts as a chemical liposuction agent by increasing metabolic rate and fat oxidation. A study highlighted that this compound administration resulted in significant fat loss in animal models, demonstrating its potential utility in obesity management .

2. Immune System Effects

Research indicates that this compound enhances lymphocyte proliferation. In a study involving untrained horses, treatment with low concentrations of this compound significantly increased the proliferation of total lymphocytes and specific T cell populations (CD4+ and CD8+). Notably, the optimal concentration for enhancing CD4+ proliferation was found to be 0.6 ng/mL .

Concentration (ng/mL)Total Lymphocyte ProliferationCD4+ ProliferationCD8+ Proliferation
0.6IncreasedIncreasedDecreased
1.0No effectNo effectNo effect
1.6DecreasedIncreasedNo effect

This immune-modulating effect suggests potential applications for this compound in enhancing immune responses during infections or vaccinations.

3. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurodegeneration. In studies involving Parkinson's disease models, this compound was shown to transiently decrease levels of Snca mRNA in the substantia nigra following acute administration but did not significantly affect α-synuclein protein levels over repeated dosing . This suggests that while there may be initial benefits in terms of gene expression modulation, the long-term effects require further investigation.

Clenbuterol Epidemic Poisoning

A notable case study examined the clinical implications of β2-adrenergic agonists like clenbuterol and this compound during an epidemic poisoning incident among livestock. The findings underscored the risks associated with improper use of these compounds in agriculture, leading to significant health issues in humans consuming contaminated meat products . This highlights the need for stringent regulations regarding the use of such compounds.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDZCJTCKCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959265
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38339-11-6
Record name Clenproperol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38339-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenproperol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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